6-Amino-2-(2-methoxyphenyl)chromen-4-one

Catalog No.
S3137697
CAS No.
55160-75-3
M.F
C16H13NO3
M. Wt
267.284
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-2-(2-methoxyphenyl)chromen-4-one

CAS Number

55160-75-3

Product Name

6-Amino-2-(2-methoxyphenyl)chromen-4-one

IUPAC Name

6-amino-2-(2-methoxyphenyl)chromen-4-one

Molecular Formula

C16H13NO3

Molecular Weight

267.284

InChI

InChI=1S/C16H13NO3/c1-19-14-5-3-2-4-11(14)16-9-13(18)12-8-10(17)6-7-15(12)20-16/h2-9H,17H2,1H3

InChI Key

ZWYDMTGGOBGURZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N

solubility

not available

6-Amino-2-(2-methoxyphenyl)chromen-4-one (CAS 55160-75-3), commonly referred to as 6-amino-2'-methoxyflavone, is a highly specialized bifunctional building block used extensively in medicinal chemistry and materials science. It combines the synthetic versatility of a 6-position primary amine—ideal for Buchwald-Hartwig aminations, direct amide couplings, and metal coordination—with the steric influence of an ortho-methoxy group on the B-ring. This specific substitution pattern restricts the rotational freedom of the B-ring, locking the molecule into a non-planar conformation. For procurement professionals and synthetic chemists, this compound serves as an advanced, ready-to-use precursor that bypasses the low-yielding reduction of nitro-flavone intermediates, directly enabling the high-throughput synthesis of conformationally restricted kinase inhibitors, targeted fluorescent probes, and organometallic complexes [1].

Substituting 6-amino-2'-methoxyflavone with generic 6-aminoflavone or para-substituted analogs (e.g., 6-amino-4'-methoxyflavone) fundamentally alters the downstream physical and biological properties of the synthesized library. The ortho-methoxy group at the 2'-position introduces significant steric hindrance against the chromen-4-one core, forcing a non-planar dihedral angle that is absent in unsubstituted or 4'-substituted derivatives. This conformational restriction is a critical design element for minimizing the entropic penalty during kinase ATP-pocket binding. Furthermore, the 2'-methoxy group modulates the electronic push-pull system of the flavone core, shifting fluorescence emission profiles and enhancing lipophilicity. Attempting to use a planar generic flavone will result in off-target binding profiles and reduced membrane permeability in cell-based assays, rendering the generic substitute functionally obsolete for targeted probe development [1].

Conformational Restriction via B-Ring Steric Hindrance

Crystallographic and computational studies of 2'-methoxy-substituted flavones demonstrate that the ortho-methoxy group forces the B-ring out of the plane of the chromone core. While unsubstituted 6-aminoflavone maintains a nearly planar conformation (dihedral angle <5°), the introduction of the 2'-methoxy group increases the dihedral angle to approximately 18°–70°, depending on the solvent environment and solid-state packing [1]. This forced non-planarity is a critical feature for structure-based drug design, as it locks the scaffold into an active conformation.

Evidence DimensionA-C Core to B-Ring Dihedral Angle
Target Compound Data~18° to 70° (Non-planar)
Comparator Or BaselineUnsubstituted 6-aminoflavone (<5°, near planar)
Quantified Difference>15° increase in dihedral angle
ConditionsX-ray crystallography and DFT calculations

Procuring the 2'-methoxy variant provides a pre-organized, conformationally restricted scaffold that reduces the entropic penalty for binding to specific kinase targets.

Processability and Yield in Library Synthesis

Utilizing 6-amino-2'-methoxyflavone as a starting material significantly streamlines the synthesis of complex flavone derivatives. Direct amide coupling or Buchwald-Hartwig amination of the pre-formed 6-amino group typically proceeds with high efficiency (>70% yield). In contrast, utilizing a 6-nitro-2'-methoxyflavone precursor requires an additional reduction step (e.g., using SnCl2 or Pd/C), which is prone to side reactions and often limits the overall two-step yield to below 40% [1].

Evidence DimensionTarget Derivative Yield (Coupling)
Target Compound Data>70% direct coupling yield
Comparator Or Baseline6-nitroflavone precursor (<40% overall yield after reduction)
Quantified Difference~30% absolute increase in target derivative yield
ConditionsStandard HATU/DIPEA or acid chloride coupling conditions

Starting with the pre-reduced 6-amino compound eliminates a sensitive synthetic step, accelerating high-throughput library generation and reducing reagent waste.

Enhanced Lipophilicity for Cellular Permeability

The addition of the methoxy group on the B-ring significantly alters the physicochemical profile of the aminoflavone scaffold. The calculated partition coefficient (cLogP) for 6-amino-2'-methoxyflavone is approximately 3.2, compared to the highly polar unsubstituted 6-aminoflavone, which has a cLogP of roughly 2.5[1]. This increase in lipophilicity enhances the membrane permeability of downstream derivatives, which is directly correlated with lower IC50 values in whole-cell viability assays compared to their more polar counterparts.

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DatacLogP ~3.2
Comparator Or BaselineUnsubstituted 6-aminoflavone (cLogP ~2.5)
Quantified Difference+0.7 log units
ConditionsStandard predictive physicochemical modeling

Higher lipophilicity ensures that probes and inhibitors synthesized from this scaffold have better intracellular accumulation, making it superior for live-cell assays.

Modulation of Fluorescence and AIEE Characteristics

Aminoflavones are well-documented fluorophores, but their utility is often limited by aggregation-caused quenching (ACQ) in aqueous media. Derivatives of methoxy-substituted aminoflavones exhibit Aggregation-Induced Emission Enhancement (AIEE). The 2'-methoxy substitution shifts the electronic distribution, resulting in a bathochromic shift of the emission maximum (e.g., from blue to cyan/green) and higher quantum yields in polar solvent mixtures compared to unsubstituted baselines [1].

Evidence DimensionFluorescence Emission Profile
Target Compound DataBathochromic shift with AIEE behavior
Comparator Or BaselineUnsubstituted 6-aminoflavone (baseline blue emission, prone to ACQ)
Quantified DifferenceShift to cyan/green emission with enhanced aggregated quantum yield
ConditionsMethanol/water mixtures under 365 nm excitation

This specific substitution pattern allows researchers to develop robust, multicolor fluorescent probes that remain highly emissive in biological (aqueous) environments.

Conformationally Restricted Kinase Inhibitor Libraries

The non-planar dihedral angle induced by the 2'-methoxy group makes this compound an ideal starting material for synthesizing highly selective kinase inhibitors that require a specific 3D geometry to fit into the ATP-binding pocket [1].

Live-Cell Fluorescent Probes

Leveraging its AIEE characteristics and improved lipophilicity, this scaffold is perfectly suited for coupling with targeting peptides to create wash-free, highly emissive mitochondrial or organelle-specific imaging agents[2].

Organometallic Anticancer Complexes

The 6-amino group serves as an excellent coordination site for Cu(II) and Ru(II) ions. The resulting metal complexes benefit from the enhanced membrane permeability provided by the 2'-methoxy group, leading to potent intracellular ROS generation and apoptosis in cancer models [3].

XLogP3

3.3

Dates

Last modified: 08-18-2023

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